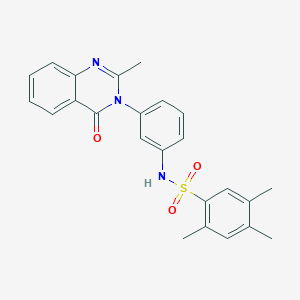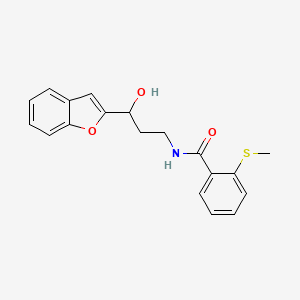
2,4,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is an organic compound characterized by the presence of both sulfonamide and quinazoline moieties. The compound is notable for its diverse biological activities and its relevance in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 2-methyl-4-oxoquinazoline
Reactants: Anthranilic acid and acetic anhydride
Conditions: Reflux, solvent such as toluene
Reagents: Hydrochloric acid
Reaction: Cyclization reaction to form quinazoline ring
Step 2: : Formation of 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)aniline
Reactants: 2-methyl-4-oxoquinazoline and aniline derivatives
Conditions: Base catalyst such as sodium hydride
Step 3: : Attachment of sulfonamide group
Reactants: 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)aniline and benzenesulfonyl chloride
Conditions: Cooling, using base like triethylamine
Industrial Production Methods: : The industrial synthesis of 2,4,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide requires scale-up considerations including the use of large-scale reactors, efficient purification techniques like recrystallization, and column chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation with agents like potassium permanganate, resulting in oxidative cleavage.
Reduction: : Reduction with hydrogen in the presence of palladium results in the reduction of the quinazoline ring.
Substitution: : Nucleophilic substitution reactions are common at the sulfonamide nitrogen, forming various derivatives.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide
Reduction Reagents: : Hydrogen gas, palladium catalyst
Substitution Conditions: : Elevated temperatures, solvents such as dimethylformamide
Major Products
Oxidation: : Carboxylic acid derivatives
Reduction: : Quinazoline derivatives
Substitution: : Varied sulfonamide derivatives
Scientific Research Applications
Chemistry: : This compound is used as a starting material for the synthesis of other heterocyclic compounds due to its reactive functional groups.
Biology: : In biological research, the compound has been studied for its potential as an enzyme inhibitor, impacting pathways involved in cell growth and apoptosis.
Medicine: : It's explored as a candidate in anticancer research due to its ability to inhibit specific kinase enzymes involved in cancer cell proliferation.
Industry: : The compound’s derivatives are used in the manufacture of certain dyes and pigments, and as intermediates in organic synthesis.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of kinase enzymes. By binding to the ATP-binding site of these enzymes, it prevents phosphorylation events essential for cell signaling pathways. This interruption can lead to cell cycle arrest and apoptosis, making it a potential therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Compared to other sulfonamide-quinazoline derivatives, 2,4,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide demonstrates higher specificity for certain kinase targets.
Similar Compounds
2,4,5-trimethylbenzenesulfonamide: : Lacks the quinazoline moiety, leading to different biological activity.
N-(3-(4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide: : Similar backbone but lacks methyl substitutions, affecting its potency and selectivity.
Quinazoline derivatives: : Broad class with varying activities depending on substitutions.
The distinct structure of this compound endows it with unique properties, enhancing its potential in research and therapeutic applications.
Properties
IUPAC Name |
2,4,5-trimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15-12-17(3)23(13-16(15)2)31(29,30)26-19-8-7-9-20(14-19)27-18(4)25-22-11-6-5-10-21(22)24(27)28/h5-14,26H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVYTOUKABKQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}quinoline](/img/structure/B2870553.png)
![{[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2870555.png)
![8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2870556.png)


![2-[(4-fluorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2870561.png)


![N-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2870569.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2870570.png)


![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2870574.png)
![N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2870575.png)
